molecular formula C12H11NO3 B8292316 5-(2,3-Epoxy)propoxycarbostyril

5-(2,3-Epoxy)propoxycarbostyril

Cat. No. B8292316
M. Wt: 217.22 g/mol
InChI Key: WJSBHROJDVWBGB-UHFFFAOYSA-N
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Patent
US03953456

Procedure details

0.6 g of sodium hydroxide was dissolved in 40 ml of water, and 2.0 g of 5-hydroxycarbostyril and 2.5 g of epichlorohydrin were added to the solution. The mixture was stirred at a temperature of from 60° to 70°C for 5 hours followed by cooling to precipitate the product. The precipitated crystals were washed with water, dissolved in ethanol and then subjected to thin layer chromatography using acetone as an eluate to obtain two spots having a Rf value of 0.58 and 0.65, respectively, The spot having a Rf value of 0.58 was extracted with ethanol and crystallized to obtain 5-(2,3-epoxy)propoxycarbostyril which was used as the starting material in Examples 1 and 2. The spot having a Rf value of 0.65 was worked up in the same manner as described above to obtain 5-(2-hydroxy-3-chloro)propoxycarbostyril which was used as the starting material in Example 3.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:14])[NH:9]2.[CH2:15]([CH:17]1[O:19][CH2:18]1)Cl>O>[CH2:18]1[O:19][CH:17]1[CH2:15][O:3][C:4]1[C:5]2[CH:6]=[CH:7][C:8]([NH:9][C:10]=2[CH:11]=[CH:12][CH:13]=1)=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C2C=CC(NC2=CC=C1)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at a temperature of from 60° to 70°C for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
to precipitate the product
WASH
Type
WASH
Details
The precipitated crystals were washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
to obtain two spots
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethanol
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1C(O1)COC2=CC=CC3=C2C=CC(=O)N3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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